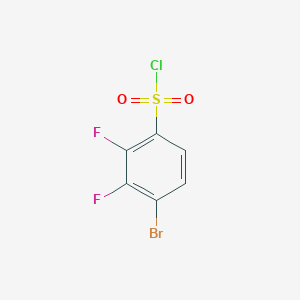

4-Bromo-2,3-difluorobenzenesulfonyl chloride

描述

4-Bromo-2,3-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrClF₂O₂S. Sulfonyl chlorides are pivotal in synthesizing sulfonamides, sulfonate esters, and other derivatives via nucleophilic substitution .

属性

IUPAC Name |

4-bromo-2,3-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(13(8,11)12)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOMNOYQJCUQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242783 | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133123-00-8 | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133123-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-bromo-2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-Bromo-2,3-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-2,3-difluorobenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

4-Bromo-2,3-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction: It can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Oxidation: Although less common, it can undergo oxidation reactions to form sulfonic acids.

Common reagents used in these reactions include bases (e.g., pyridine, triethylamine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide) . The major products formed depend on the specific reaction and conditions employed .

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C₆H₄BrClF₂O₂S

- Molecular Weight: 257.54 g/mol

- Chemical Structure: The compound features a benzene ring substituted with bromine and two fluorine atoms, along with a sulfonyl chloride functional group.

Scientific Research Applications

1. Organic Synthesis:

- 4-Bromo-2,3-difluorobenzenesulfonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and sulfonate esters.

2. Medicinal Chemistry:

- The compound plays a crucial role in drug development. It is utilized to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can enhance the efficacy of drugs targeting specific enzymes or receptors.

3. Biological Activity:

- Research indicates that sulfonyl chlorides can interact with nucleophilic sites in proteins or nucleic acids, influencing cellular processes like proliferation and apoptosis. Notably, this compound has shown potential in inhibiting protein kinases involved in cancer progression .

Case Study 1: Antitumor Activity

A series of studies evaluated sulfonamide derivatives for their ability to inhibit key signaling pathways involved in cancer cell proliferation. One related compound demonstrated potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and induced apoptosis in various cancer cell lines, indicating significant therapeutic potential .

Case Study 2: Interaction with Biological Targets

Further research focused on the interaction of sulfonyl chlorides with bacterial proteins involved in antibiotic resistance mechanisms. Findings suggest that these compounds can disrupt bacterial cell wall synthesis, providing a pathway for developing new antibiotics against resistant strains.

Data Summary

| Biological Activity | IC50 Values | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Inhibition of RalA/B activation | 2.28 μM | HepG2 | Suppression of cellular proliferation |

| PI3Kα Inhibition | 0.22 nM | MCF-7, HCT-116 | Induction of apoptosis |

| Disruption of bacterial cell walls | N/A | Various bacteria | Inhibition of cell wall synthesis |

Toxicity and Safety Considerations

This compound is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. Proper safety measures should be implemented when handling this compound in laboratory settings .

作用机制

The mechanism of action of 4-Bromo-2,3-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Substituent Position and Electronic Effects

The position and type of substituents critically influence reactivity and physical properties. Key analogs include:

*Estimated based on structural analogs.

- Electronic Effects :

- Fluorine’s electronegativity (-I effect) deactivates the benzene ring, reducing electrophilic substitution reactivity. Adjacent fluorine atoms (e.g., 2,3-difluoro) enhance steric hindrance and may alter regioselectivity in further reactions compared to para-substituted analogs (e.g., 2,6-difluoro) .

- Bromine (+M/-I effects) directs electrophiles to meta positions, while chlorine (SO₂Cl) acts as a strong electron-withdrawing group, enhancing hydrolysis sensitivity .

生物活性

4-Bromo-2,3-difluorobenzenesulfonyl chloride is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C₆H₄BrClF₂O₂S

- Molecular Weight: 257.54 g/mol

The presence of bromine and fluorine atoms in the benzene ring contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that sulfonyl chlorides, including this compound, can interact with nucleophilic sites in proteins or nucleic acids. This interaction can lead to modifications that influence biological activity, potentially affecting cellular processes such as proliferation and apoptosis.

Inhibition of Protein Kinases

One of the key areas of investigation is the compound's ability to inhibit specific protein kinases. For instance, studies have shown that similar compounds can inhibit the activation of RalA and RalB small GTPases, which are crucial in tumor growth and metastasis .

Antitumor Effects

In vitro studies involving hepatocellular carcinoma (HCC) models have demonstrated that compounds with similar structures can suppress cell proliferation and induce autophagy. For example, a related compound showed an IC50 value of 2.28 μM against HepG2 cells, indicating significant antitumor activity .

Case Study 1: Antitumor Activity

A study evaluated a series of sulfonamide derivatives for their ability to inhibit PI3Kα and mTOR pathways. Among these, a compound structurally similar to this compound exhibited potent inhibitory activity (IC50 = 0.22 nM for PI3Kα) and induced apoptosis in cancer cell lines .

Case Study 2: Interaction with Biological Targets

Another research effort focused on the interaction of sulfonyl chlorides with bacterial proteins involved in resistance mechanisms. The findings indicated that these compounds could effectively disrupt bacterial cell wall synthesis, which is critical for combating antibiotic resistance .

Data Summary

| Biological Activity | IC50 Values | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Inhibition of RalA/B activation | 2.28 μM | HepG2 | Suppression of cellular proliferation |

| PI3Kα Inhibition | 0.22 nM | MCF-7, HCT-116 | Induction of apoptosis |

| Disruption of bacterial cell walls | N/A | Various bacteria | Inhibition of cell wall synthesis |

Toxicity and Safety Considerations

The compound is classified as hazardous, with potential to cause severe skin burns and eye damage upon contact. It is essential to handle it with appropriate safety measures in laboratory settings .

常见问题

Q. What are the key synthetic routes and characterization methods for 4-bromo-2,3-difluorobenzenesulfonyl chloride?

Methodological Answer: The compound is typically synthesized via sulfonation of the corresponding benzene derivative followed by halogenation. Characterization requires multi-modal analysis:

- Purity assessment : Gas chromatography (GC) is recommended for detecting impurities (<2% volatile byproducts) .

- Structural confirmation : Use H NMR and F NMR to verify substitution patterns (e.g., bromine at position 4, fluorine at 2 and 3). Mass spectrometry (MS) can confirm the molecular ion peak at m/z 291.5 (CHBrClFOS) .

- Handling precautions : Store under inert gas (e.g., argon) to prevent hydrolysis, as moisture exposure leads to decomposition into sulfonic acids .

Q. How can researchers optimize the stability of this compound during storage?

Methodological Answer: Stability is highly sensitive to environmental conditions:

- Moisture control : Use desiccants (e.g., molecular sieves) in storage containers and maintain relative humidity <10% .

- Temperature : Store at 0–6°C to slow degradation kinetics. Avoid repeated freeze-thaw cycles to prevent crystallization-induced stress .

- Inert atmosphere : Purge vials with nitrogen before sealing to minimize oxidative side reactions .

Advanced Research Questions

Q. What experimental strategies address contradictory data in regioselective reactions involving this compound?

Methodological Answer: Contradictions in substitution patterns (e.g., unexpected bromine migration) can arise due to competing reaction pathways:

- Kinetic vs. thermodynamic control : Monitor reaction progress at varying temperatures (e.g., 25°C vs. 80°C) using in situ F NMR to identify intermediates .

- Computational modeling : Employ density functional theory (DFT) to calculate activation barriers for competing pathways (e.g., sulfonyl chloride vs. aryl bromide reactivity) .

- Cross-validation : Compare results with structurally analogous compounds (e.g., 4-bromo-2,6-dichlorobenzenesulfonyl chloride) to isolate electronic vs. steric effects .

Q. How can researchers evaluate hydrolytic stability under diverse pH conditions for this compound?

Methodological Answer: Design a pH-dependent hydrolysis study:

- Buffer systems : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH) and incubate at 25°C.

- Quantitative analysis : Use HPLC with a C18 column to track degradation products (e.g., sulfonic acid derivatives) over time. Calculate half-lives () to compare stability across pH ranges .

- Mechanistic insight : Perform kinetic isotope effect (KIE) studies with DO to determine if hydrolysis proceeds via nucleophilic acyl substitution or radical pathways .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer:

- Personal protective equipment (PPE) : Use acid-resistant gloves (e.g., neoprene) and face shields to prevent contact with corrosive aerosols .

- Spill management : Neutralize accidental releases with sodium bicarbonate (NaHCO) to convert residual sulfonyl chloride into less reactive sulfonates .

- Regulatory compliance : Adhere to UN 3261 guidelines for transporting corrosive solids, including secondary containment and hazard labeling .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in purity assessments between GC and HPLC methods?

Methodological Answer:

- Source identification : GC may underestimate high-boiling-point impurities, while HPLC could miss non-UV-active contaminants. Cross-validate with elemental analysis (EA) to quantify C/H/Br/Cl/F/S ratios .

- Advanced spectroscopy : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., dihalogenated byproducts) at ppm levels .

Methodological Tables

Q. Table 1. Comparative Stability of Halogenated Benzenesulfonyl Chlorides

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。